molecular formula C22H21NO B116825 (S)-(-)-1,2,3,4-Tetrahydro-alpha,alpha-diphenyl-3-isoquinolinemethanol CAS No. 140408-82-8

(S)-(-)-1,2,3,4-Tetrahydro-alpha,alpha-diphenyl-3-isoquinolinemethanol

Cat. No. B116825
M. Wt: 315.4 g/mol
InChI Key: RHDBEHVNWCDLDP-NRFANRHFSA-N
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Description

The description of a chemical compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about its appearance (solid, liquid, gas, color, etc.) and any distinctive odors.



Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product.



Molecular Structure Analysis

This involves determining the arrangement of atoms in the molecule and the type of bonds (single, double, triple, ionic, covalent, etc.) between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reactants, products, and the mechanism of the reaction.



Physical And Chemical Properties Analysis

This involves studying properties such as melting point, boiling point, solubility, density, molar mass, polarity, and reactivity.


Scientific Research Applications

Superacidic Activation and Electrophilic Reactions

(S)-(-)-1,2,3,4-Tetrahydro-alpha,alpha-diphenyl-3-isoquinolinemethanol has been studied for its behavior under superacidic conditions. Koltunov et al. (2002) found that isomeric 1- and 3-isoquinolinols, when activated in a superacidic system, undergo selective ionic hydrogenation with cyclohexane to yield various tetrahydro-isoquinolinones. This study provides insights into the intriguing reactions involving superelectrophilic dicationic intermediates, highlighting the chemical's potential in synthetic organic chemistry (Koltunov, Prakash, Rasul, & Olah, 2002).

Chemical Optimization for Specific Targets

Grunewald et al. (2005, 2006) explored the compound's derivatives, focusing on optimizing chemical structures for inhibiting phenylethanolamine N-methyltransferase (PNMT) and reducing affinity for the alpha(2)-adrenoceptor. These studies underscore the compound's relevance in designing inhibitors with desired biological activities, balancing potency, and selectivity through structural modifications (Grunewald, Lu, Criscione, & Okoro, 2005); (Grunewald, Seim, Lu, Makboul, & Criscione, 2006).

Structural and Catalytic Properties

The compound's optically active diaryl tetrahydroisoquinoline derivatives have been examined by Naicker et al. (2011), revealing their significance in stereocontrol when used as catalysts. These findings demonstrate the compound's utility in catalysis and its role in influencing reaction outcomes through its structural configuration (Naicker, Govender, Kruger, & Maguire, 2011).

Chirality and Conformer Selection

Mahjoub, Le Barbu-Debus, and Zehnacker (2013) explored the chirality effects on conformer selection by studying jet-cooled complexes of the compound with methyl lactate. This research highlights the compound's potential in chiral recognition and the formation of complex molecular structures, providing insights into the subtle influences of chirality on molecular interactions and stability (Mahjoub, Le Barbu-Debus, & Zehnacker, 2013).

Safety And Hazards

This involves understanding the risks associated with handling and disposing of the compound. It includes toxicity, flammability, environmental impact, and precautions for safe handling and storage.


Future Directions

This involves discussing potential areas of future research or applications of the compound. It could include potential uses, improvements in synthesis, or new reactions.


I hope this general approach helps! If you have a different compound or a more specific question, feel free to ask!


properties

IUPAC Name

diphenyl-[(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO/c24-22(19-11-3-1-4-12-19,20-13-5-2-6-14-20)21-15-17-9-7-8-10-18(17)16-23-21/h1-14,21,23-24H,15-16H2/t21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHDBEHVNWCDLDP-NRFANRHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NCC2=CC=CC=C21)C(C3=CC=CC=C3)(C4=CC=CC=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](NCC2=CC=CC=C21)C(C3=CC=CC=C3)(C4=CC=CC=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70456752
Record name Diphenyl[(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70456752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-(-)-1,2,3,4-Tetrahydro-alpha,alpha-diphenyl-3-isoquinolinemethanol

CAS RN

140408-82-8
Record name Diphenyl[(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70456752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-(-)-1,2,3,4-Tetrahydro-α ,α-diphenyl-3-isoquinolinemethanol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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